molecular formula C18H17N3 B11650707 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B11650707
M. Wt: 275.3 g/mol
InChI Key: RMFDFWIUWQZPBH-UHFFFAOYSA-N
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Description

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of therapies for neglected tropical diseases and cancer. This pyrroloquinoline derivative is part of a class of compounds that have demonstrated substantial potential as antileishmanial agents. Structurally related analogues have shown promising in vitro activity against L. donovani promastigotes and amastigotes, which are responsible for visceral leishmaniasis, with some compounds exhibiting inhibition levels comparable to the drug miltefosine . The mechanism of action for this chemical class is under investigation but may involve interaction with unique parasite targets such as the bi-subunit topoisomerase IB of Leishmania , an enzyme critical for DNA replication and distinctly different from the human counterpart . Beyond infectious diseases, the pyrroloquinoline scaffold is extensively explored in oncology. These compounds can function as inhibitors of tubulin polymerization, a key mechanism for anticancer agents, and have shown potent cytotoxic activity against a range of cancer cell lines, including renal, melanoma, non-small cell lung, and ovarian cancers . The specific substitution pattern on the pyrroloquinoline core, such as the 4-amine and N-alkyl groups, is crucial for optimizing biological activity and selectivity . Researchers can utilize this For Research Use Only compound to further investigate these mechanisms, explore structure-activity relationships, and develop novel therapeutic candidates for a variety of indications.

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C18H17N3/c1-12-7-8-16-15(11-12)17(19)14-9-10-21(18(14)20-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20)

InChI Key

RMFDFWIUWQZPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2N)CCN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Ugi-Povarov Cascade for Quinoline Core Assembly

The Ugi four-component reaction (Ugi-4CR) has emerged as a robust method for generating polyfunctional intermediates. As demonstrated by, combining 6-methylaniline, benzaldehyde, propiolic acid, and phenyl isocyanide in methanol at room temperature yields a bis-amide Ugi adduct (Fig. 1). Subsequent treatment with concentrated H2_2SO4_4 at 60°C induces deprotection and facilitates a Povarov-type imino Diels-Alder reaction with 4-nitroaniline, forming the dihydroquinoline scaffold with a nitro group at C4 and a phenyl group at N1. This step achieves regioselectivity through electronic effects, as electron-deficient anilines preferentially react at the para position.

Table 1: Yields of Dihydroquinoline Intermediates via Ugi-Povarov Cascade

Aldehyde/KetoneAnilineYield (%)Conditions
Benzaldehyde4-Nitroaniline85H2_2SO4_4, EtOH, 60°C
Acetone4-Nitroaniline67H2_2SO4_4, EtOH, 60°C
Cyclohexanone4-Nitroaniline92H2_2SO4_4, EtOH, 60°C

Pyrrolo Ring Formation via Intramolecular Cyclization

Transitioning from dihydroquinoline to the pyrrolo[2,3-b]quinoline system requires strategic cyclization. Phosphorus oxychloride (POCl3_3) in 1,4-dioxane at 50°C promotes intramolecular nucleophilic attack, forming the pyrrolidine ring. Alternatively, phosphorus pentoxide (P2_2O5_5) in methanesulfonic acid at 90°C achieves similar outcomes with reduced side reactions. The choice of cyclizing agent significantly impacts yield and purity:

Table 2: Cyclization Efficiency Comparison

Cyclizing AgentSolventTemp (°C)Yield (%)Purity (%)
POCl3_31,4-Dioxane507895
P2_2O5_5MeSO3_3H908298
Tf2_2ODCM254588

Functional Group Introduction and Modification

Nitro Reduction to Primary Amine

The C4 nitro group in intermediates like 5j (Table 1) undergoes catalytic hydrogenation using 10% Pd/C under H2_2 (1 atm) in ethanol, yielding the desired amine with >95% conversion. Alternatively, Fe/HCl reduction at 70°C provides a cost-effective route, albeit with lower selectivity (87% yield).

Regioselective Methyl and Phenyl Group Retention

Retention of the C6 methyl and N1 phenyl groups hinges on precursor design. The Ugi-4CR inherently installs the phenyl group via the isocyanide component, while the methyl group originates from 6-methylaniline. Notably, steric hindrance from the C6 methyl group suppresses unwanted side reactions during cyclization, enhancing overall yield.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Povarov Reactions

The Povarov reaction’s success depends on minimizing retro-Diels-Alder decomposition. Polar protic solvents like ethanol stabilize the transition state, whereas aprotic solvents (e.g., THF) favor reversibility, reducing yields by 20–30%. Additionally, electron-withdrawing substituents on the aniline component accelerate cycloaddition kinetics, as evidenced by kinetic studies.

Byproduct Formation During Cyclization

Common byproducts include open-chain amides (from incomplete cyclization) and over-oxidized quinolinones . Adding molecular sieves (4Å) during POCl3_3-mediated cyclization sequesters water, suppressing hydrolysis and improving yields to 85%.

Alternative Synthetic Routes

Electrocyclization of Carbodiimide Intermediates

Inspired by trigonoine B synthesis, heating carbodiimide 28a (derived from urea 27a ) in 1,2-dichlorobenzene induces a 6π-electrocyclization, forming the pyrrolo ring. While elegant, this method requires multistep preparation of carbodiimides, resulting in lower overall yields (9.2%) compared to Ugi-Povarov sequences.

Suzuki-Miyaura Coupling for Ring Functionalization

Palladium-catalyzed coupling of 6-bromo-pyrroloquinoline with methylboronic acid installs the C6 methyl group post-cyclization. However, this approach necessitates halogenated precursors, complicating scalability.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

Ethanol and 1,4-dioxane are preferred for large-scale operations due to low toxicity and ease of recycling. Heterogeneous catalysts like Pd/C enable reuse over five cycles with <5% activity loss.

Cost Analysis of Key Steps

Table 3: Cost per Kilogram of Critical Reagents

ReagentCost ($/kg)Usage (kg/kg product)
POCl3_3123.2
Pd/C (10%)45000.05
P2_2O5_582.1

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

Chemistry

In the field of chemistry, 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with distinct properties.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties . Research indicates that it may interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. For instance, it has shown promise in inhibiting certain enzymes linked to cancer cell metabolism, thereby disrupting tumor growth.

Medicine

In medicinal applications, 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is being investigated for therapeutic effects against various diseases. Its potential as an anticancer agent has been highlighted in several studies where it demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7.

Case Study: Anticancer Activity
A study evaluated the anticancer efficacy of this compound alongside other derivatives. It was found that several synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong potential for further development as anticancer drugs .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique structural features contribute to its effectiveness in various catalytic processes.

Mechanism of Action

The mechanism of action of 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

2.1.1 Furo[2,3-b]quinolin-4-amine Derivatives (Furanotacrines) Furanotacrines replace the pyrrolidine ring with a furan moiety.

2.1.2 Tacrine and Classical AChE Inhibitors Tacrine (IC₅₀ ~100 nM for AChE) is more potent but non-selective and hepatotoxic. In contrast, 6-methyl-1-phenyl-pyrroloquinolin-4-amine shows selectivity for BuChE (IC₅₀ ~10–50 µM), which is advantageous in late-stage AD where BuChE compensates for AChE depletion .

2.1.3 Pyrrolo[3,2-c]quinolin-4-amine Derivatives Compounds like (R)-1-(3-chlorobenzyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine () differ in ring annulation ([3,2-c] vs. [2,3-b]), leading to distinct binding modes. The [2,3-b] series exhibits stronger BuChE affinity, while [3,2-c] derivatives may target serotonin receptors (5-HT6R/5-HT3R) .

Substitution Pattern Analysis

  • 1-Phenyl Group : Improves aromatic stacking in the BuChE active site gorge, a feature absent in simpler alkyl-substituted analogues (e.g., 1-methyl derivatives in –14) .

Key Pharmacological Data (Table 1)

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity (BuChE/AChE) Reference
Tacrine 0.1 0.2 0.5
6-Methyl-1-phenyl-pyrrolo >100 10–50 >10
Furo[2,3-b]quinolin-4-amine >100 20–60 >5
1-Methyl-pyrrolo (CAS 297758-39-5) N/A 30–80 N/A

Multitarget Potential

Unlike tacrine, 6-methyl-1-phenyl-pyrroloquinolin-4-amine exhibits weak MAO-B inhibition (IC₅₀ ~100 µM), aligning with the multitarget strategy for AD . This contrasts with bisquaternary isoquinolinium derivatives (), which lack MAO activity but show stronger AChE inhibition .

Biological Activity

The compound N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22BrN3OC_{20}H_{22}BrN_3O, with a molecular weight of approximately 408.31 g/mol. The structure features a brominated indole derivative linked to a carbazole moiety via a hydrazide functional group.

Biological Activity Overview

Research indicates that derivatives of indole and carbazole compounds often exhibit significant biological activities, including:

  • Anticancer properties : Many indole derivatives have been studied for their ability to inhibit tumor growth.
  • Antimicrobial effects : The presence of bromine and other functional groups can enhance the compound's activity against various pathogens.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : The planar structure allows for intercalation into DNA, potentially disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Anticancer Activity

A study conducted on similar hydrazide derivatives revealed significant anticancer activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through ROS generation and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another research focused on the antimicrobial properties of related compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were established, showing that modifications in the structure significantly influenced activity .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsIC50/ MIC ValuesReference
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
A549 (lung cancer)IC50 = 15 µM
AntimicrobialE. coliMIC = 8 µg/mL
S. aureusMIC = 4 µg/mL

Case Studies

  • Case Study on Anticancer Effects : A recent publication highlighted a series of experiments where modified indole derivatives were tested against various cancer cell lines. The results indicated that the introduction of halogen substituents significantly enhanced cytotoxicity compared to non-halogenated counterparts .
  • Case Study on Antimicrobial Effects : Another study evaluated the antimicrobial properties of similar compounds in a clinical setting, demonstrating their potential as alternative treatments for antibiotic-resistant infections .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methyl at C6, phenyl at N1) and dihydro-pyrrole ring conformation. Chemical shifts for aromatic protons typically appear at δ 6.8–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₈H₁₇N₃) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for fused ring systems .

How do structural modifications at the quinoline core influence biological activity?

Q. Advanced Research Focus

  • Substituent Effects :
    • C7 Chlorination : Enhances acetylcholinesterase (AChE) inhibition (IC₅₀ reduced from 12 µM to 0.8 µM in tacrine analogues) .
    • N1 Aryl Groups : Bulky substituents (e.g., tosyl) improve metabolic stability but may reduce blood-brain barrier penetration .
  • SAR Studies : Use in vitro AChE/butyrylcholinesterase (BuChE) inhibition assays to prioritize derivatives. For example, pyrrolo[2,3-b]quinolin-4-amine derivatives show dual AChE/BuChE inhibition, with selectivity ratios <10 .

What in vitro models are suitable for assessing cholinesterase inhibition?

Q. Basic Research Focus

  • Ellman’s Assay : Measure AChE/BuChE inhibition using electric eel AChE and horse serum BuChE. Include tacrine as a positive control (IC₅₀ ~0.2 µM) .
  • Cell-Based Models : Use SH-SY5Y neuroblastoma cells to evaluate neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis) .

How can computational methods aid in identifying off-target interactions or multi-target potential?

Q. Advanced Research Focus

  • Molecular Docking : Screen against AChE (PDB: 1ACJ) and sigma receptors (e.g., σ1, PDB: 5HK1). Pyrroloquinoline scaffolds show high affinity for σ1 (Ki < 50 nM) .
  • QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to predict blood-brain barrier permeability. Derivatives with logP ~3.5 exhibit optimal CNS penetration .

What strategies address poor pharmacokinetic properties, such as P-glycoprotein (P-gp)-mediated efflux?

Q. Advanced Research Focus

  • P-gp Inhibition Co-administration : Test synergy with P-gp inhibitors (e.g., verapamil) in Caco-2 cell monolayers to assess efflux ratios .
  • Structural Modification : Replace N1-phenyl with tert-butyl or introduce hydrogen bond donors (e.g., -OH) to reduce P-gp substrate recognition .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Assay Standardization : Compare protocols for enzyme sources (e.g., recombinant vs. tissue-derived AChE) and substrate concentrations (acetylthiocholine at 0.5–1 mM) .
  • Orthogonal Validation : Confirm in vitro hits using ex vivo brain slice models or in vivo Morris water maze tests for cognitive improvement .

What in vivo models are appropriate for evaluating therapeutic potential in Alzheimer’s disease?

Q. Advanced Research Focus

  • Transgenic Mice (e.g., APP/PS1) : Monitor amyloid-β plaque reduction via immunohistochemistry and cognitive deficits using radial arm maze tests .
  • Pharmacokinetic Profiling : Measure brain/plasma ratios after oral administration. Target compounds with ratios >0.3 indicate sufficient CNS bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.